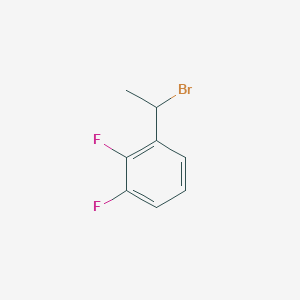

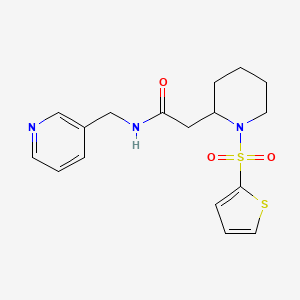

![molecular formula C26H23N3O2S B2701974 4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-57-9](/img/structure/B2701974.png)

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

Benzamides can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .Chemical Reactions Analysis

Benzamides can exhibit antioxidant effects . Some benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

Benzamides appear as a white solid in powdered form, while in crystalline form, they appear as colorless crystals . They are slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique

-

Synthesis of 3-N-Phenylthiocarbamoyl-2-butenamides from 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione

- Application: This research involves the synthesis of 3-N-Phenylthiocarbamoyl-2-butenamides from 4-Benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione in an aqueous medium at room temperature .

- Method: The reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with primary and secondary aliphatic amines, N,N′-dinucleophiles such as hydrazine and guanidine and tertiary aromatic and aliphatic amines led to 3-N-phenylthiocarbamoyl-2-butenamides .

- Results: The reactions of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with primary aliphatic amines, N,N′-dinucleophiles such as hydrazine and guanidine and secondary aliphatic amines under mild conditions in THF/H2O (1:1) afforded the corresponding N-alkyl and N,N-dialkyl 3-N-phenylthiocarbamoyl-2-butenamides .

-

Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

- Application: This research involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Method: The products were synthesized, purified, and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

-

- Application: This research involves the synthesis of 5-aminopyrazoles, which are important heterocyclic compounds that have attracted considerable interest due to their long history of application in the pharmaceutical and agrochemical industries .

- Method: Various synthetic methods have been developed for these compounds, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .

- Results: The 5-aminopyrazole system represents an important heterocyclic template that has been extensively investigated over the past one hundred years . These compounds have been used in various fields including medical, industrial, biological and potential drug industries .

-

Synthesis of Novel Soluble Fluorinated Aromatic Polyamides

- Application: This research involves the synthesis of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups .

- Method: The specific methods of synthesis are not detailed in the search results, but typically involve polymerization reactions .

- Results: The synthesized polyamides are expected to have unique properties due to the incorporation of fluorinated aromatic groups .

-

Synthesis of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Application: This research involves the synthesis of 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .

- Method: The specific methods of synthesis are not detailed in the search results, but typically involve reactions with phenyl isothiocyanate in DMF in the presence of potassium hydroxide at room temperature .

- Results: The product was used for the synthesis of the 5-aminopyrazole .

-

Synthesis of Novel Soluble Fluorinated Aromatic Polyamides

- Application: This research involves the synthesis of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups .

- Method: The specific methods of synthesis are not detailed in the search results, but typically involve polymerization reactions .

- Results: The synthesized polyamides are expected to have unique properties due to the incorporation of fluorinated aromatic groups .

Propriétés

IUPAC Name |

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c1-15-14-16(2)18(4)22(17(15)3)25-28-29-26(32-25)27-24(31)21-12-10-20(11-13-21)23(30)19-8-6-5-7-9-19/h5-14H,1-4H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCDKBARXPDDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

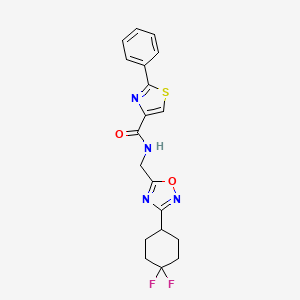

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

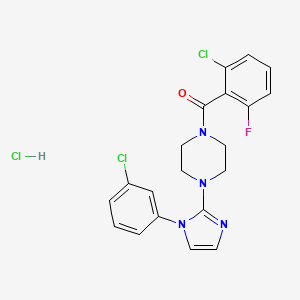

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

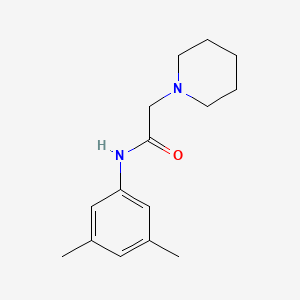

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2701902.png)

![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)

![Methyl 3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)isonicotinate](/img/structure/B2701904.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)

![rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2701910.png)